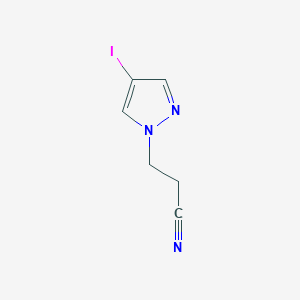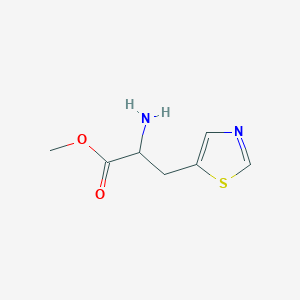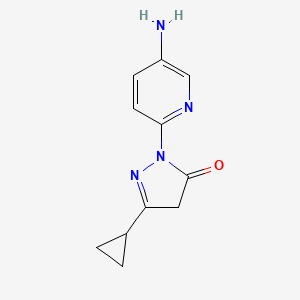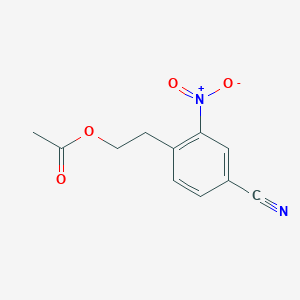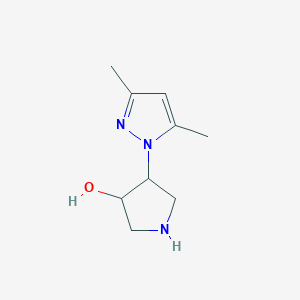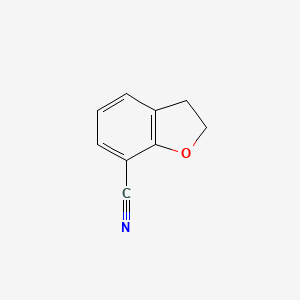
2,3-Dihydrobenzofuran-7-carbonitrile
Übersicht
Beschreibung
2,3-Dihydrobenzofuran-7-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of benzofuran derivatives, which are known for their diverse pharmacological activities.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydrobenzofuran-7-carbonitrile has been extensively studied for its potential applications in medicinal chemistry. It has been reported to possess a wide range of pharmacological activities, including anti-inflammatory, antioxidant, antitumor, and antiviral activities. The compound has also been studied for its potential use as a scaffold for the development of new drugs.
Wirkmechanismus
The exact mechanism of action of 2,3-Dihydrobenzofuran-7-carbonitrile is not fully understood. However, it has been suggested that the compound may exert its pharmacological activities through the modulation of various cellular pathways. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. The compound has also been shown to induce apoptosis in cancer cells by activating the p38 mitogen-activated protein kinase (MAPK) pathway.
Biochemische Und Physiologische Effekte
2,3-Dihydrobenzofuran-7-carbonitrile has been reported to have several biochemical and physiological effects. For example, it has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). The compound has also been reported to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2,3-Dihydrobenzofuran-7-carbonitrile in lab experiments is its relatively simple synthesis method. The compound is also readily available and can be purchased from chemical suppliers. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the study of 2,3-Dihydrobenzofuran-7-carbonitrile. One potential direction is the development of new derivatives of the compound with improved pharmacological activities. Another direction is the investigation of the compound's potential use in the treatment of various diseases, such as cancer and inflammatory disorders. Finally, the compound's mechanism of action could be further elucidated through the use of advanced biochemical and molecular biology techniques.
Eigenschaften
IUPAC Name |
2,3-dihydro-1-benzofuran-7-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-3H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIKZMSFECOLHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CC=C2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydrobenzofuran-7-carbonitrile | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


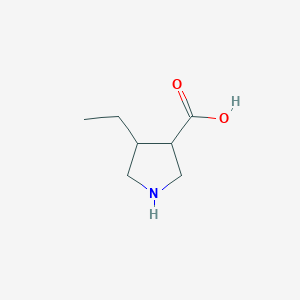


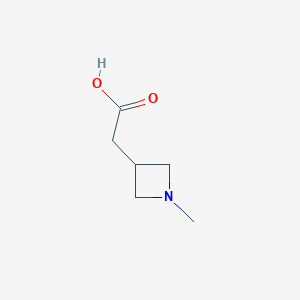
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4,5-difluorobenzoic acid](/img/structure/B3232588.png)

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methylpentanoic acid](/img/structure/B3232609.png)
